

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pentalenolactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentalenolactone**

Cat. No.: **B1231341**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental methodologies related to **pentalenolactone**, a sesquiterpenoid antibiotic produced by various *Streptomyces* species.

Chemical Structure and Physicochemical Properties

Pentalenolactone is a complex sesquiterpene lactone characterized by a tricyclic carbon skeleton. Its chemical formula is $C_{15}H_{16}O_5$, and its IUPAC name is (1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydronataleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid. The molecule features a fused ring system, a lactone, a carboxylic acid, and a spiro-epoxide, which is crucial for its biological activity.

Table 1: Physicochemical and Spectroscopic Data for **Pentalenolactone** and its Analogs

Property	Pentalenolactone	1-deoxy-8 α -hydroxypentalenic acid (Analog 1)[1]	1-deoxy-9 β -hydroxy-11-oxopentalenic acid (Analog 2)[1]
Molecular Formula	C ₁₅ H ₁₆ O ₅	C ₁₅ H ₂₂ O ₃	C ₁₅ H ₂₀ O ₄
Molecular Weight (g/mol)	276.28	250.33	264.32
Appearance	-	Amorphous powder	White powder
Optical Rotation [α]D	-	-30 (c 0.1, MeOH)	+8.4 (c 0.05, MeOH)
UV λ max (nm)	-	213 (log ϵ 3.45)	220 (log ϵ 3.69)
**IR ν max (cm ⁻¹) **	-	3377 (OH), 1689 (C=O)	3385 (OH), 1684 (C=O)
Mass Spectrometry (HRESIMS) m/z	-	249.1489 [M-H] ⁻	263.1282 [M-H] ⁻

Stereochemistry and Absolute Configuration

The stereochemistry of **pentalenolactone** is complex, with multiple chiral centers. The absolute configuration has been determined through a combination of spectroscopic techniques and chemical synthesis. While a crystallographic information file (CIF) for **pentalenolactone** itself is not readily available in public databases, the stereochemistry of its biosynthetic precursors and analogs has been elucidated, providing a strong basis for understanding the stereochemistry of the final molecule.

For instance, the absolute configurations of 1-deoxy-8 α -hydroxypentalenic acid and 1-deoxy-9 β -hydroxy-11-oxopentalenic acid were determined by comparing their experimental electronic circular dichroism (ECD) spectra with those predicted by time-dependent density functional theory (TDDFT) calculations.[1] This method is a powerful tool for assigning the absolute stereochemistry of chiral molecules in the absence of single-crystal X-ray data.

The biosynthesis of **pentalenolactone** is a highly stereospecific process governed by a series of enzymes. The initial cyclization of the achiral precursor farnesyl diphosphate is catalyzed by

pentalenene synthase, which establishes the core tricyclic structure with defined stereocenters. Subsequent enzymatic modifications, including oxidations and rearrangements, are also stereospecific, ultimately leading to the formation of the final **pentalenolactone** molecule with its unique stereochemical arrangement.

Spectroscopic Data for Structural Elucidation

The structure of **pentalenolactone** and its intermediates has been primarily elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Table 2: ^1H and ^{13}C NMR Spectroscopic Data for **Pentalenolactone** Analogs (in CD_3OD , 600 MHz for ^1H , 150 MHz for ^{13}C)[[1](#)]

Position	1-deoxy-8 α -hydroxypentalenic acid (Analog 1)	1-deoxy-9 β -hydroxy-11-oxopentalenic acid (Analog 2)
δ H (ppm, mult., J in Hz)	δ C (ppm)	
1	1.80, m; 1.45, m	46.1
2	1.55, m	42.1
3	1.65, m; 1.50, m	50.9
4	-	63.8
5	3.02, m	56.4
6	-	140.1
7	6.41, s	148.0
8	4.65, d (7.2)	82.1
9	2.15, m	50.1
10	1.05, d (6.6)	11.5
11	1.60, m; 1.40, m	39.1
12	2.30, m; 2.10, m	38.5
13	-	171.2
14	1.08, s	30.1
15	1.02, s	29.5

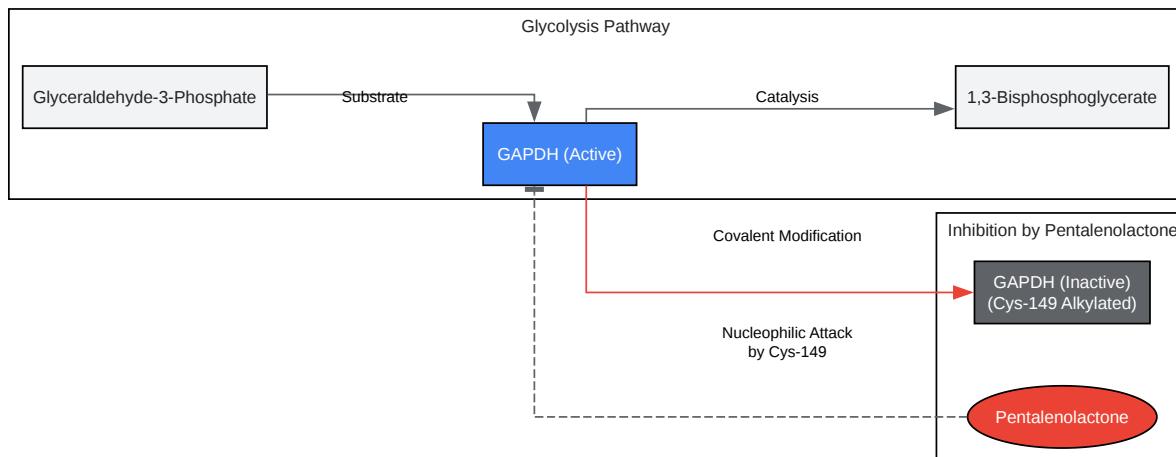
Experimental Protocols

The following is a general protocol for the isolation and purification of **pentalenolactone** and its analogs, based on methodologies reported in the literature.[\[1\]](#)

- **Fermentation:** *Streptomyces* sp. is cultured in a suitable production medium (e.g., ISP2 broth) at 28 °C for 7-10 days with shaking.

- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted with acetone or methanol.
- Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Chromatography: The crude extract is subjected to column chromatography on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol) to separate fractions based on polarity.
 - Size-Exclusion Chromatography: Fractions containing the compounds of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with a mixture of dichloromethane and methanol.
 - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC on a C18 column using a suitable mobile phase (e.g., methanol-water gradient) to yield pure compounds.

Pentalenene synthase is a key enzyme in the biosynthesis of **pentalenolactone**. The following protocol outlines its purification and activity assay.


- Protein Expression and Cell Lysis: The gene encoding pentalenene synthase is cloned into an expression vector and overexpressed in a suitable host, such as *E. coli*. The cells are harvested and lysed by sonication or French press in a suitable buffer.
- Purification:
 - Anion-Exchange Chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).
 - Hydroxylapatite Chromatography: Active fractions are pooled and applied to a hydroxylapatite column, followed by elution with a phosphate gradient.

- Gel-Filtration Chromatography: The final purification step involves gel-filtration chromatography (e.g., on a Sephadex S-200 column) to separate the enzyme based on its molecular size.
- Enzyme Assay: The activity of pentalenene synthase is determined by measuring the conversion of farnesyl diphosphate to pentalenene.
 - The assay mixture contains the purified enzyme, farnesyl diphosphate, and Mg²⁺ in a suitable buffer.
 - The reaction is incubated at an optimal temperature and then quenched.
 - The product, pentalenene, is extracted with an organic solvent (e.g., hexane) and quantified by gas chromatography-mass spectrometry (GC-MS).

Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Pentalenolactone exerts its antibiotic effect by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).^{[2][3]} This inhibition disrupts a crucial step in cellular energy metabolism.

The mechanism of inhibition involves the covalent modification of a specific cysteine residue (Cys-149) in the active site of GAPDH.^[3] The electrophilic spiro-epoxide ring of **pentalenolactone** is susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation of GAPDH.

[Click to download full resolution via product page](#)

Caption: Inhibition of GAPDH by **Pentalenolactone**.

This guide provides a foundational understanding of the chemical structure, stereochemistry, and biological activity of **pentalenolactone**. Further research into its complex biosynthesis and mechanism of action will continue to be of great interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and Identification of Pentalenolactone Analogs from *Streptomyces* sp. NRRL S-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone. 2. Identification of the site of alkylation by tetrahydropentalenolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pentalenolactone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231341#chemical-structure-and-stereochemistry-of-pentalenolactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com